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Compound of Interest

Compound Name: Heptyl 1-thiohexopyranoside

Cat. No.: B043782 Get Quote

Heptyl 1-thiohexopyranoside: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Heptyl 1-thiohexopyranoside is a synthetic thioglycoside, a class of carbohydrate analogues

where the glycosidic oxygen is replaced by a sulfur atom. This modification imparts unique

chemical and biological properties, making it a valuable tool in glycobiology research and a

potential lead compound in drug discovery. This guide provides an in-depth overview of its

physicochemical properties, experimental protocols for its synthesis and biological evaluation,

and a visualization of its mechanism of action.

Physicochemical Properties
Heptyl 1-thiohexopyranoside is characterized by the presence of a heptyl group attached via

a thioether linkage to a hexopyranose ring. This structure confers amphiphilic properties, with

the carbohydrate head group being hydrophilic and the heptyl tail being hydrophobic.

Core Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b043782?utm_src=pdf-interest
https://www.benchchem.com/product/b043782?utm_src=pdf-body
https://www.benchchem.com/product/b043782?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₁₃H₂₆O₅S [1][2]

Molecular Weight 294.41 g/mol [1][2]

IUPAC Name

(2S,3R,4S,5S,6R)-2-

(heptylsulfanyl)-6-

(hydroxymethyl)oxane-3,4,5-

triol

[1][2]

CAS Number 85618-20-8 [1][2]

Appearance Gummy solid [3]

Melting Point 98°C (for the α-anomer) [1]

Solubility and Spectroscopic Data
Property Value Reference

Solubility in Water ≥ 10% (at 0-5°C) [3]

¹H NMR (Anomeric Proton)

4.5-4.8 ppm (in ¹H NMR

spectra, consistent with typical

chemical shift ranges observed

for beta-thioglycosides)

[1]

³J(H1,H2) Coupling Constant

8-10 Hz (indicates an axial-

axial relationship between the

anomeric proton and the

adjacent proton at C2,

confirming the beta-

configuration)

[1]

Experimental Protocols
Chemical Synthesis of Heptyl 1-thiohexopyranoside
The most common method for the synthesis of Heptyl 1-thiohexopyranoside is via a

nucleophilic substitution reaction. The general workflow involves the protection of the hydroxyl
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groups of the hexopyranose, activation of the anomeric carbon, and subsequent coupling with

heptylthiol.

A representative protocol is as follows:

Protection of Hydroxyl Groups: The hydroxyl groups of a suitable hexopyranose starting

material (e.g., D-glucose) are protected, typically by acetylation using acetic anhydride in the

presence of a base like pyridine. This prevents unwanted side reactions during the

subsequent steps.

Activation of the Anomeric Carbon: The protected hexopyranose is then treated with a

hydrogen halide, such as hydrogen bromide in acetic acid, to generate a reactive glycosyl

bromide intermediate.

Thioglycosylation (Coupling Reaction): The glycosyl bromide is reacted with heptylthiol in the

presence of a base, such as potassium carbonate, in a suitable solvent like acetone or

acetonitrile. The thiol undergoes an SN2 reaction at the anomeric center, displacing the

bromide and forming the thioglycosidic bond.

Deprotection: The protecting groups (e.g., acetyl groups) are removed to yield the final

product, Heptyl 1-thiohexopyranoside. This is typically achieved by Zemplén deacetylation

using a catalytic amount of sodium methoxide in methanol.

Purification: The crude product is purified using chromatographic techniques, such as silica

gel column chromatography, to obtain the pure thioglycoside.

Hexopyranose Protected HexopyranoseAcetylation Glycosyl BromideHBr/AcOH

Protected Heptyl
1-thiohexopyranoside

Heptylthiol
K₂CO₃
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Chemical Synthesis Workflow for Heptyl 1-thiohexopyranoside.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b043782?utm_src=pdf-body
https://www.benchchem.com/product/b043782?utm_src=pdf-body-img
https://www.benchchem.com/product/b043782?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In vitro α-Glucosidase Inhibitory Assay
Heptyl 1-thiohexopyranoside has been identified as an inhibitor of α-glucosidase, an enzyme

involved in the breakdown of carbohydrates.[1] The following protocol outlines a typical in vitro

assay to determine its inhibitory activity.

Materials:

α-glucosidase from Saccharomyces cerevisiae

p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

Heptyl 1-thiohexopyranoside (test compound)

Acarbose (positive control)

Phosphate buffer (pH 6.8)

Sodium carbonate (Na₂CO₃) solution

96-well microplate

Microplate reader

Procedure:

Preparation of Solutions: Prepare stock solutions of the α-glucosidase enzyme, pNPG

substrate, Heptyl 1-thiohexopyranoside, and acarbose in phosphate buffer.

Assay Setup: In a 96-well microplate, add the following to respective wells:

Blank: Phosphate buffer only.

Control: α-glucosidase solution and phosphate buffer.

Test Sample: α-glucosidase solution and various concentrations of Heptyl 1-
thiohexopyranoside.

Positive Control: α-glucosidase solution and various concentrations of acarbose.
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Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

Initiation of Reaction: Add the pNPG substrate solution to all wells to start the enzymatic

reaction.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

Termination of Reaction: Stop the reaction by adding sodium carbonate solution to each well.

The sodium carbonate increases the pH, which denatures the enzyme and develops the

color of the p-nitrophenol product.

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

The intensity of the yellow color is proportional to the amount of p-nitrophenol produced and

thus to the enzyme activity.

Calculation: The percentage of inhibition is calculated using the following formula: %

Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

IC₅₀ Determination: The concentration of Heptyl 1-thiohexopyranoside that inhibits 50% of

the α-glucosidase activity (IC₅₀) can be determined by plotting the percentage of inhibition

against the logarithm of the inhibitor concentration.
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Experimental Workflow for α-Glucosidase Inhibition Assay.

Mechanism of Action: α-Glucosidase Inhibition
Heptyl 1-thiohexopyranoside acts as a competitive inhibitor of α-glucosidase. Its mechanism

of action involves binding to the active site of the enzyme, thereby preventing the natural

substrate from binding and being hydrolyzed.

The binding is thought to be stabilized by a combination of hydrogen bonds between the

hydroxyl groups of the hexopyranose ring and polar amino acid residues in the enzyme's active
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site, as well as hydrophobic interactions between the heptyl chain and nonpolar pockets within

the active site.[1] This dual-interaction mode contributes to its inhibitory potency.

Normal Enzymatic Reaction

Inhibition by Heptyl 1-thiohexopyranoside

α-Glucosidase
(Active Site)

Enzyme-Substrate
Complex

Carbohydrate Substrate

Release

Glucose

Heptyl 1-thiohexopyranoside

Enzyme-Inhibitor
Complex (Inactive)

α-Glucosidase
(Active Site)

Click to download full resolution via product page

Mechanism of α-Glucosidase Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Buy Heptyl 1-thiohexopyranoside | 85618-20-8 [smolecule.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.smolecule.com/products/s591824
https://www.benchchem.com/product/b043782?utm_src=pdf-body-img
https://www.benchchem.com/product/b043782?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s591824
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. n-Heptyl beta-D-thioglucoside | C13H26O5S | CID 656917 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. Anatrace.com [anatrace.com]

To cite this document: BenchChem. [What are the physicochemical properties of Heptyl 1-
thiohexopyranoside]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043782#what-are-the-physicochemical-properties-of-
heptyl-1-thiohexopyranoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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